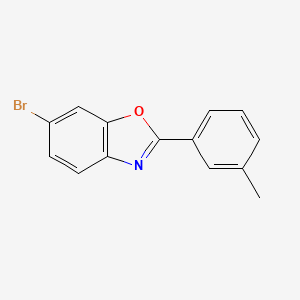
MFCD32689924
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32689924 is a complex organic compound with the molecular formula C17H23NO5 . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with benzyloxy, t-butyl ester, and methyl ester groups. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32689924 typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a t-butyl groupThe final steps involve esterification reactions to introduce the t-butyl ester and methyl ester groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
MFCD32689924 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
MFCD32689924 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32689924 involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- (2S,4R)-1-(tert-Butoxycarbonyl)-2-carbomethoxy-4-hydroxypyrrolidine
Uniqueness
MFCD32689924 is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the benzyloxy group enhances its reactivity and potential for further functionalization compared to similar compounds .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3 |
InChI Key |
AXXKODYHGLJTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8406931.png)
![[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B8406939.png)


![Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B8406957.png)

![N-[4-(1,4,5,6-Tetrahydro-6-oxo-3-pyridazinyl)phenyl]thiourea](/img/structure/B8406981.png)



